JPD447

Antibacterial UppS inhibitor S. aureus

Researchers studying antibiotic resistance require potent and well-characterized UppS inhibitors. JPD447 is a second-generation pyrazolo[1,5-a]pyrimidine derivative that addresses the need for superior target engagement and β-lactam potentiation. - 15-fold higher potency against S. aureus (MIC ~250 ng/mL) compared to BPH-1358. - Enhanced binding through a favorable azepane ring modification validated by a 2.2 Å co-crystal structure (PDB: 7JLR). - Supports synergistic assays and CETSA target engagement studies with methicillin and oxacillin. Supplied with rigorous QC documentation to ensure experimental reproducibility.

Molecular Formula C20H23FN4
Molecular Weight 338.4 g/mol
Cat. No. B14090314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJPD447
Molecular FormulaC20H23FN4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C=NN2C(=C1)N3CCCCCC3)C4=CC=C(C=C4)F
InChIInChI=1S/C20H23FN4/c1-2-17-13-19(24-11-5-3-4-6-12-24)25-20(23-17)18(14-22-25)15-7-9-16(21)10-8-15/h7-10,13-14H,2-6,11-12H2,1H3
InChIKeyBQIPJVLJUIILIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JPD447: Potent UppS Inhibitor


JPD447 (CAS 2883235-86-5) is a synthetic, small-molecule inhibitor belonging to a novel class of pyrazolo[1,5-a]pyrimidine derivatives. Its molecular formula is C20H23FN4, and it has a molecular weight of 338.42 g/mol . Functionally, it acts as a potent inhibitor of undecaprenyl pyrophosphate synthase (UppS), an essential enzyme for bacterial cell wall synthesis. JPD447 is a second-generation derivative of the UppS inhibitor MAC-0547630, developed to enhance the potentiation of β-lactam antibiotics [1]. Its mechanism and structure make it a key tool compound for studying bacterial cell wall biogenesis and for developing new antibiotic strategies against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [2].

JPD447: Superior UppS Targeting


Within the class of UppS inhibitors, simple substitution is not scientifically sound due to significant structural and functional divergences that directly impact target engagement and cellular efficacy. JPD447 is a specifically designed derivative of the first-generation inhibitor MAC-0547630 [1]. The key distinction is not the core pyrazolo[1,5-a]pyrimidine scaffold, but a critical modification that introduces a bulkier azepane ring. This structural change enables JPD447 to make more favorable hydrophobic contacts within a specific tunnel of the UppS active site, a region not optimally engaged by its parent compound or other analogs [1]. This results in quantifiably superior binding and functional inhibition. Furthermore, compared to other known UppS inhibitors like BPH-1358, JPD447 exhibits a dramatically different potency profile against S. aureus, underscoring that even compounds targeting the same enzyme cannot be considered interchangeable .

JPD447: Comparative Performance Evidence


Superior Potency Against S. aureus vs. BPH-1358

JPD447 exhibits significantly greater antimicrobial activity against Staphylococcus aureus than the alternative UppS inhibitor BPH-1358. The Minimum Inhibitory Concentration (MIC) for JPD447 is reported at approximately 250 ng/mL, which is 15-fold lower than the MIC reported for BPH-1358 . This quantitative difference is critical for studies where achieving target engagement at lower compound concentrations is essential to minimize off-target effects.

Antibacterial UppS inhibitor S. aureus

Enhanced Potentiation Over MAC-0547630

JPD447 is a direct derivative of the parent compound MAC-0547630. The critical differentiation lies in a single carbon atom modification that results in a bulkier azepane group on JPD447 [1]. This subtle change allows JPD447 to reach further into the UppS active site tunnel, creating more extensive and favorable hydrophobic contacts, which leads to tighter binding and improved potentiation of β-lactam antibiotics [2].

UppS inhibitor SAR β-lactam potentiation

Broad-Spectrum Anti-Gram-Positive Profile

JPD447 demonstrates quantifiable, broad-spectrum activity against several clinically relevant Gram-positive pathogens. Its potency has been established with Minimum Inhibitory Concentration (MIC) values of 4 μg/mL for S. aureus and E. faecalis, and 8 μg/mL for E. faecium and S. suis . These data provide a clear, quantitative baseline for its antimicrobial efficacy across multiple species.

Antibacterial Gram-positive MIC

JPD447: Key Research Applications


Structure-Guided UppS Inhibitor Design

JPD447's co-crystal structure with Bacillus subtilis UppS (PDB: 7JLR) provides a high-resolution (2.2 Å) template for rational drug design [1]. Researchers can utilize this structural data to design new analogs that build upon JPD447's improved binding interactions, specifically the enhanced hydrophobic contacts made by its azepane moiety within the active site tunnel [2]. This scenario is ideal for medicinal chemistry campaigns focused on overcoming resistance to β-lactam antibiotics.

β-Lactam Potentiation Mechanisms in MRSA

JPD447 is a critical tool for dissecting the mechanism by which UppS inhibition potentiates the activity of β-lactam antibiotics [3]. Given its quantifiable potency against S. aureus (MIC ~250 ng/mL) and its established MICs against other Gram-positive strains , JPD447 can be used in synergistic assays with methicillin, oxacillin, or other β-lactams to study and validate novel therapeutic approaches for combating multidrug-resistant infections.

UppS Target Engagement & Phenotypic Profiling

Due to its validated 15-fold higher potency over BPH-1358 and improved binding over MAC-0547630 [2], JPD447 serves as a superior benchmark for comparative studies. It can be used to calibrate new UppS inhibitors, assess target engagement in cellular thermal shift assays (CETSA), and profile phenotypic changes in bacterial cell wall morphology, establishing a high-standard reference point for compound selection and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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